molecular formula C22H25N7O5 B1684558 Edatrexate CAS No. 80576-83-6

Edatrexate

Cat. No.: B1684558
CAS No.: 80576-83-6
M. Wt: 467.5 g/mol
InChI Key: FSIRXIHZBIXHKT-MHTVFEQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edatrexate: is a synthetic antifolate compound, chemically known as 10-ethyl-10-deazaaminopterin. It is an analog of methotrexate, designed to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell replication. This compound has been studied for its potential in treating various cancers, including non-small-cell lung cancer, breast cancer, non-Hodgkin’s lymphoma, and head and neck cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edatrexate is synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of 10-deazaaminopterin with ethyl iodide under basic conditions. This reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: Edatrexate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Edatrexate has been extensively studied for its applications in various fields:

Mechanism of Action

Edatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, ultimately disrupting DNA synthesis and cell replication. The molecular targets and pathways involved include the folate pathway and related metabolic processes .

Biological Activity

Edatrexate, also known as 10-ethyl-10-deazaaminopterin (EDX), is a potent antifolate compound that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. By inhibiting DHFR, this compound disrupts the folate metabolism necessary for DNA synthesis and repair, leading to impaired cell proliferation, particularly in rapidly dividing cancer cells. This mechanism is similar to that of methotrexate (MTX), but this compound has shown enhanced efficacy against MTX-resistant tumors due to its structural modifications that allow better binding to the target enzyme.

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly for squamous cell carcinoma (SCC) and other malignancies. A randomized phase III trial compared this compound with methotrexate in patients with metastatic or recurrent SCC. The study involved 273 patients and revealed that while both drugs had moderate activity, this compound exhibited a slightly higher overall response rate (21% vs. 16% for MTX) and a comparable median survival duration of six months for both treatments . However, this compound was associated with more pronounced side effects such as stomatitis and skin toxicity, raising concerns about its routine use in clinical settings .

Case Studies

  • Efficacy Against Methotrexate-Resistant Tumors : In preclinical studies using murine models, this compound demonstrated superior efficacy compared to methotrexate against various tumor types, including mammary adenocarcinoma and fibrosarcoma. The use of a high-dose regimen combined with low-dose leucovorin rescue significantly improved survival rates in tumor-bearing mice . Long-term survivors were observed with specific tumor models, indicating the potential for this compound in treating advanced metastatic diseases.
  • Phase II Study in Metastatic Disease : A multicenter phase II study assessed weekly administration of this compound in patients with metastatic disease. The results indicated acceptable toxicity levels and promising activity, suggesting that this compound could be a viable option for patients who have not responded to traditional therapies .

Comparative Efficacy Table

Study TypeDrug ComparisonResponse RateMedian SurvivalNotable Side Effects
Phase III TrialThis compound vs MTX21% vs 16%6 monthsStomatitis, skin toxicity
Preclinical ModelsThis compound vs MTXHigher for EDXImproved survivalN/A
Phase II TrialWeekly this compoundPromisingN/AAcceptable toxicity

Properties

CAS No.

80576-83-6

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

InChI Key

FSIRXIHZBIXHKT-MHTVFEQDSA-N

SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-EDAM
10-ethyl-10-deaza-aminopterin
10-ethyl-10-deazaaminopterin
edatrexate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edatrexate
Reactant of Route 2
Reactant of Route 2
Edatrexate
Reactant of Route 3
Reactant of Route 3
Edatrexate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Edatrexate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Edatrexate
Reactant of Route 6
Reactant of Route 6
Edatrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.